N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide
CAS No.:
Cat. No.: VC16939676
Molecular Formula: C21H15ClN4O
Molecular Weight: 374.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H15ClN4O |
|---|---|
| Molecular Weight | 374.8 g/mol |
| IUPAC Name | N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide |
| Standard InChI | InChI=1S/C21H15ClN4O/c22-19-11-10-17-18(12-13-23-20(17)26-19)24-15-6-8-16(9-7-15)25-21(27)14-4-2-1-3-5-14/h1-13H,(H,25,27)(H,23,24,26) |
| Standard InChI Key | QPNGGIZOZGOUFU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=C4C=CC(=NC4=NC=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a 1,8-naphthyridine core substituted at position 7 with a chlorine atom and at position 4 with an anilino group linked to a benzamide moiety (Figure 1). The 1,8-naphthyridine scaffold consists of two fused pyridine rings with nitrogen atoms at positions 1 and 8, conferring rigidity and planar geometry that facilitate intercalation into biological macromolecules .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 374.8 g/mol |
| CAS Number | VC16939676 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
The chlorine substituent at position 7 enhances electron-withdrawing effects, potentially increasing binding affinity to target proteins . The benzamide group at the para position of the anilino linker may contribute to solubility and pharmacokinetic properties.
Spectroscopic Characterization
While experimental data for this specific compound are unavailable, analogous 1,8-naphthyridines exhibit characteristic UV-Vis absorption maxima between 270–320 nm due to π→π* transitions in the aromatic system . NMR spectra typically show signals for the naphthyridine protons in the δ 7.5–9.0 ppm range, with distinct coupling patterns reflecting the fused ring system.
Synthesis and Structural Modification
Synthetic Routes
The synthesis of 1,8-naphthyridine derivatives generally involves multi-step reactions, including cyclization, amidation, and halogenation. For example, microwave-assisted methods have been employed to synthesize analogs like 1-(3-((7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone. A plausible route for N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide could involve:
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Cyclization: Formation of the 1,8-naphthyridine core via Gould-Jacobs cyclization using ethyl 2-aminonicotinate and diketene intermediates.
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Chlorination: Introduction of the chlorine substituent at position 7 using POCl₃ or Cl₂ gas.
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Amination: Coupling of 4-chloro-7-chloro-1,8-naphthyridine with 4-aminophenylbenzamide via Buchwald-Hartwig amination .
Table 2: Comparative Yields of Naphthyridine Derivatives
| Derivative | Yield (%) | Method |
|---|---|---|
| 7-Chloro-1,8-naphthyridine | 68 | Traditional heating |
| 7-Fluoro-1,8-naphthyridine | 72 | Microwave-assisted |
| 7-Methyl-1,8-naphthyridine | 65 | Solvent-free |
Microwave-assisted synthesis often improves yields by 10–15% compared to conventional methods, as seen in related compounds.
Structural-Activity Relationships (SAR)
Modifications to the 1,8-naphthyridine scaffold significantly influence biological activity:
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Position 7 Substitution: Chlorine or fluorine atoms enhance antimicrobial potency by increasing electrophilicity and membrane permeability .
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Amino Linker: The para-substituted anilino group optimizes hydrogen bonding with target enzymes, as demonstrated in DNMT inhibitors like SGI-1027 .
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Benzamide Moiety: Bulky aromatic groups at the terminal position improve metabolic stability by resisting cytochrome P450 oxidation.
Biological Activities and Mechanisms
Table 3: Antimicrobial Activity of Selected Analogs
| Compound | MIC (μg/mL) | Target Pathogens |
|---|---|---|
| 12c | 0.5–1.0 | Gram-positive bacteria |
| 21b | 0.25–0.5 | Multidrug-resistant E. coli |
| Ciprofloxacin | 0.12–0.25 | Broad-spectrum |
Mechanistically, these compounds inhibit DNA gyrase and topoisomerase IV, disrupting bacterial DNA replication .
Anticancer Activity
Naphthyridine derivatives intercalate into DNA and inhibit epigenetic regulators like DNA methyltransferases (DNMTs). The quinoline-based SGI-1027, a structural analog, inhibits DNMT3A with an IC₅₀ of 6.5 μM . Molecular docking suggests that the benzamide group in N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide could similarly occupy the catalytic pocket of DNMTs, preventing S-adenosylmethionine cofactor binding .
Pharmacokinetic and Toxicological Considerations
ADME Profiles
Predicted properties using in silico models:
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Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s) due to moderate logP (~3.2).
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Metabolism: Susceptible to hepatic glucuronidation at the benzamide group, as observed in related compounds.
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Excretion: Renal clearance predominates, with a predicted half-life of 4–6 hours .
Toxicity
Future Directions and Applications
Therapeutic Development
The compound’s dual potential as an antimicrobial and epigenetic modulator positions it for:
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Combination Therapies: Pairing with β-lactam antibiotics to overcome resistance mechanisms.
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Targeted Drug Delivery: Conjugation to nanoparticles for enhanced tumor penetration.
Research Priorities
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Synthetic Optimization: Explore thiomorpholine or azetidine substitutions at position 3 to improve solubility.
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In Vivo Validation: Conduct murine models of bacterial sepsis and xenograft tumors to assess efficacy.
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